
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
作用机制
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR2 has been shown to modulate the release of glutamate, which is the primary excitatory neurotransmitter in the brain. N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide inhibits the activity of mGluR2, which leads to a decrease in glutamate release and subsequent neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. These effects are thought to be mediated by the inhibition of glutamate release in the brain.
实验室实验的优点和局限性
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has several advantages for lab experiments. It is a selective antagonist of mGluR2, which allows for the specific modulation of glutamate release in the brain. In addition, it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. However, there are some limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, its effects may be influenced by other factors such as age, sex, and genetic background.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective mGluR2 antagonists. Another area of research is the investigation of the potential therapeutic effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in human clinical trials. In addition, there is a need for further research to understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in various neurological disorders. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in combination with other drugs for the treatment of neurological disorders should also be explored.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its neuroprotective effects are thought to be mediated by the inhibition of glutamate release in the brain. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand the potential therapeutic benefits of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in humans.
合成方法
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 2,3-dihydro-1H-inden-1-amine, which is then reacted with 3,3-dimethylbutyryl chloride to obtain N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide.
科学研究应用
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11(2)10-15(17)16(3)14-9-8-12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCGGYPIOGZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
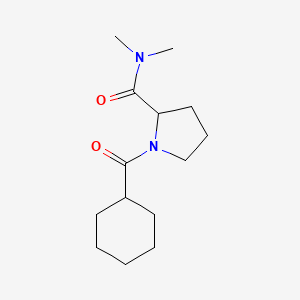
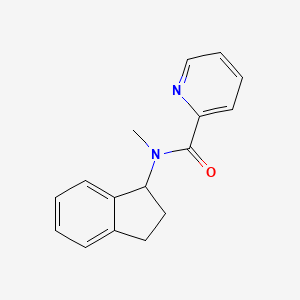
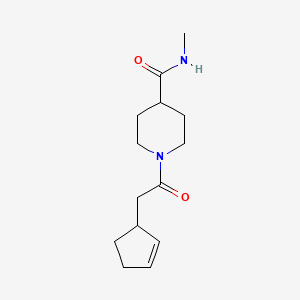
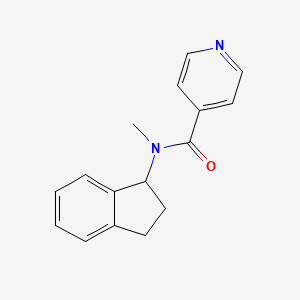

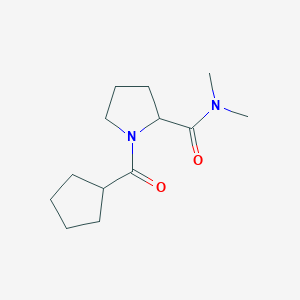
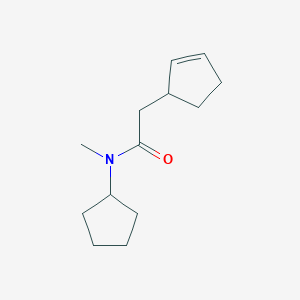
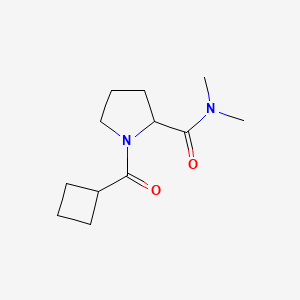
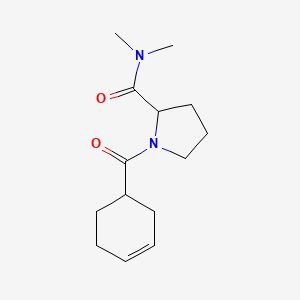
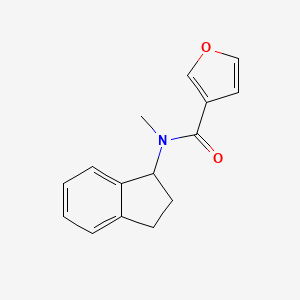
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
